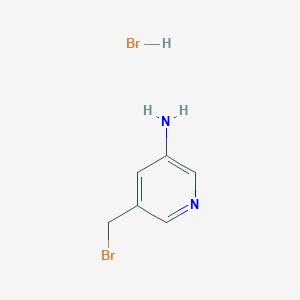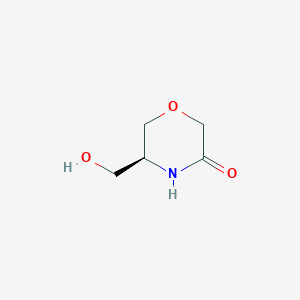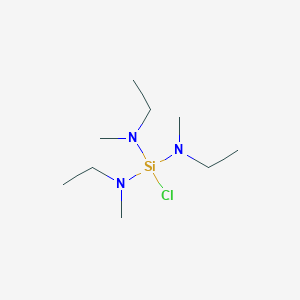
Tris(ethylmethylamino)chlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(ethylmethylamino)chlorosilane is an organosilicon compound with the molecular formula C9H24ClN3Si and a molecular weight of 237.85 g/mol . This compound is known for its reactivity and is used in various chemical processes, particularly in the field of organosilicon chemistry.
准备方法
The synthesis of tris(ethylmethylamino)chlorosilane typically involves the reaction of silicon tetrachloride with ethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
化学反应分析
Tris(ethylmethylamino)chlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Tris(ethylmethylamino)chlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology and Medicine: The compound is used in the modification of surfaces for biomedical applications, such as the creation of biocompatible coatings.
Industry: It is used in the production of silicone polymers and as a coupling agent in the manufacture of advanced materials .
作用机制
The mechanism of action of tris(ethylmethylamino)chlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the release of hydrochloric acid during hydrolysis .
相似化合物的比较
Tris(ethylmethylamino)chlorosilane can be compared with other similar compounds, such as:
Tris(dimethylamino)chlorosilane: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Trimethylsilyl chloride: A simpler compound with a single silicon-chlorine bond, used widely in organic synthesis.
Trichlorosilane: A more reactive compound with three chlorine atoms, used primarily in the production of ultrapure silicon .
The uniqueness of this compound lies in its specific reactivity and the ability to form stable siloxane bonds, making it valuable in various advanced applications.
属性
IUPAC Name |
N-[chloro-bis[ethyl(methyl)amino]silyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXDEFCIQQBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si](N(C)CC)(N(C)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24ClN3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
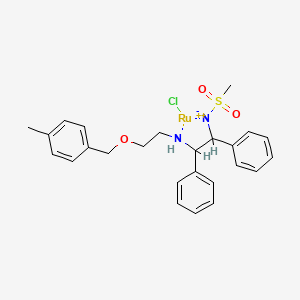
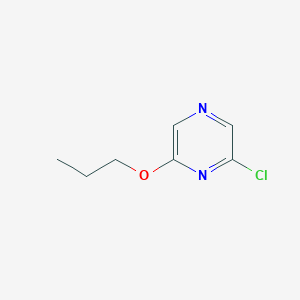
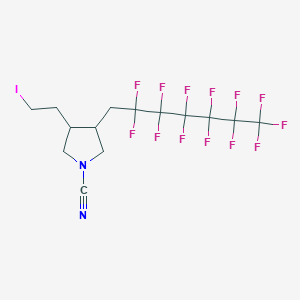
![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
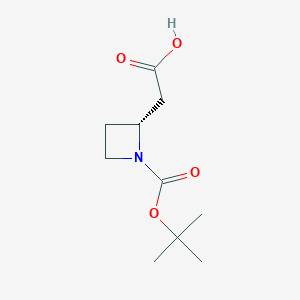
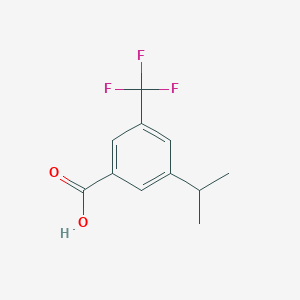
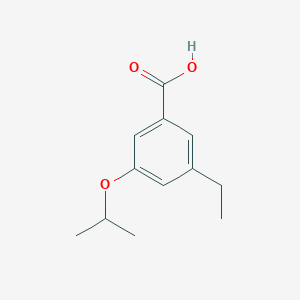
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)
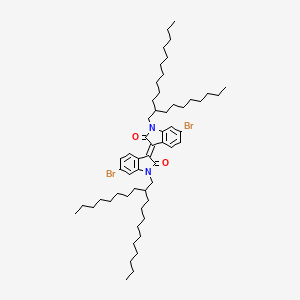
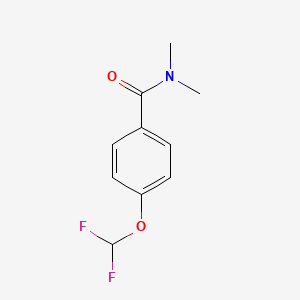
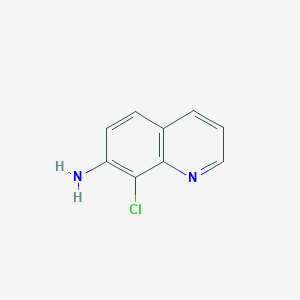
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)
